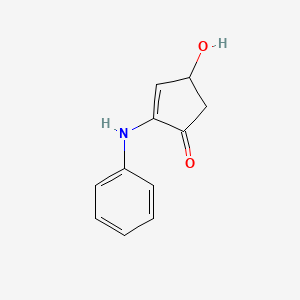

2-Anilino-4-hydroxycyclopent-2-en-1-one

Description

2-Anilino-4-hydroxycyclopent-2-en-1-one is a cyclopentenone derivative featuring a five-membered unsaturated ketone ring substituted with an anilino (phenylamino) group at position 2 and a hydroxyl group at position 2. This compound’s structure combines a strained enone system with aromatic and hydrogen-bonding substituents, making it of interest in organic synthesis and medicinal chemistry. The cyclopentenone core is known for its electrophilic reactivity, while the anilino and hydroxy groups may influence solubility, stability, and intermolecular interactions .

Properties

CAS No. |

112370-64-6 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-anilino-4-hydroxycyclopent-2-en-1-one |

InChI |

InChI=1S/C11H11NO2/c13-9-6-10(11(14)7-9)12-8-4-2-1-3-5-8/h1-6,9,12-13H,7H2 |

InChI Key |

ZINYHNMWGHVGJO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C=C(C1=O)NC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-4-hydroxycyclopent-2-en-1-one typically involves the reaction of 4-hydroxycyclopent-2-en-1-one with aniline under specific conditions. One common method includes:

Starting Material: 4-hydroxycyclopent-2-en-1-one.

Reagent: Aniline.

Catalyst: Acidic or basic catalyst to facilitate the reaction.

Solvent: Common solvents include ethanol or methanol.

Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-4-hydroxycyclopent-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The anilino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

- Oxidation may yield 2-anilino-4-oxocyclopent-2-en-1-one.

- Reduction may produce 2-anilino-4-hydroxycyclopentane-1-one.

- Substitution reactions can lead to various substituted anilino derivatives.

Scientific Research Applications

2-Anilino-4-hydroxycyclopent-2-en-1-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Anilino-4-hydroxycyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

Pathways Involved: The compound may influence various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or activate specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound: 2-Anilino-4-hydroxycyclopent-2-en-1-one

- Molecular Formula: C₁₁H₁₁NO₂

- Key Features: Cyclopentenone ring (five-membered, α,β-unsaturated ketone). 2-Anilino (electron-donating aromatic amine). 4-Hydroxy (hydrogen-bond donor).

Comparative Compounds:

(Z)-4-(2-Hydroxyanilino)pent-3-en-2-one ()

- Molecular Formula: C₁₁H₁₃NO₂

- Key Features: Acyclic pentenone backbone. 2-Hydroxyanilino substituent at position 3. Lacks ring strain but retains enone reactivity.

- Comparison: The absence of a cyclic system reduces steric strain but may decrease electrophilicity compared to the cyclopentenone core.

2-Anilino-3-hydroxy-4-(phenylimino)cyclobut-2-en-1-one ()

- Molecular Formula : C₁₆H₁₃N₂O₂

- Key Features: Cyclobutenone ring (four-membered, higher ring strain). Phenylimino group at position 4 (electron-withdrawing). 3-Hydroxy and 2-anilino substituents.

- Comparison: Smaller ring size increases strain, enhancing reactivity toward nucleophilic attack.

3-Ethyl-2-(pyrrolidin-1-yl)cyclopent-2-en-1-one ()

- Molecular Formula: C₁₁H₁₇NO

- Key Features: Cyclopentenone ring with ethyl and pyrrolidinyl substituents. No aromatic or hydroxy groups.

- Lack of hydroxy substituent reduces polarity and hydrogen-bonding capacity .

3-(4-Acetylanilino)-2-phenylinden-1-one ()

- Molecular Formula: C₂₃H₁₇NO₂

- Key Features: Indenone fused-ring system (increased aromaticity). Acetylanilino and phenyl substituents.

- Comparison :

Data Table: Key Properties and Reactivity

| Compound | Molecular Formula | Ring Size/Type | Key Substituents | Predicted Reactivity |

|---|---|---|---|---|

| This compound | C₁₁H₁₁NO₂ | Cyclopentenone | 2-Anilino, 4-Hydroxy | High electrophilicity, H-bonding |

| (Z)-4-(2-Hydroxyanilino)pent-3-en-2-one | C₁₁H₁₃NO₂ | Acyclic pentenone | 4-(2-Hydroxyanilino) | Moderate enone reactivity |

| 2-Anilino-3-hydroxy-4-(phenylimino)cyclobut-2-en-1-one | C₁₆H₁₃N₂O₂ | Cyclobutenone | 2-Anilino, 3-Hydroxy, 4-Phenylimino | High strain-driven reactivity |

| 3-Ethyl-2-(pyrrolidin-1-yl)cyclopent-2-en-1-one | C₁₁H₁₇NO | Cyclopentenone | 2-Pyrrolidinyl, 3-Ethyl | Stabilized enone, low polarity |

| 3-(4-Acetylanilino)-2-phenylinden-1-one | C₂₃H₁₇NO₂ | Indenone (fused) | 4-Acetylanilino, 2-Phenyl | Conjugation-enhanced stability |

Notes

- Limitations: Direct experimental data on this compound are sparse; comparisons rely on structural analogs.

- Safety and Handling: Cyclopentenones and enones may be irritants; handle with appropriate PPE.

- Synthesis Routes: Target compound likely synthesized via annulation or substitution reactions on cyclopentenone precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.